molecular formula C17H27NO5 B14529593 N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide CAS No. 62593-61-7

N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide

Cat. No.: B14529593
CAS No.: 62593-61-7
M. Wt: 325.4 g/mol
InChI Key: YTJXVEJJLYHXIS-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylphenyl group attached to a tetraoxatridecanamide backbone

Properties

CAS No.

62593-61-7

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetamide

InChI

InChI=1S/C17H27NO5/c1-14-5-4-6-15(2)17(14)18-16(19)13-23-12-11-22-10-9-21-8-7-20-3/h4-6H,7-13H2,1-3H3,(H,18,19)

InChI Key

YTJXVEJJLYHXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COCCOCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent. One common method involves the use of chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction proceeds through an acylation substitution mechanism, resulting in the formation of the desired amide compound .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,6-dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-oxide, while reduction may produce N-(2,6-dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amine .

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may block the activity of sodium channels, resulting in local anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide stands out due to its unique tetraoxatridecanamide backbone, which imparts distinct chemical and physical properties. This structural feature makes it particularly valuable in specific research and industrial applications .

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